5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Description

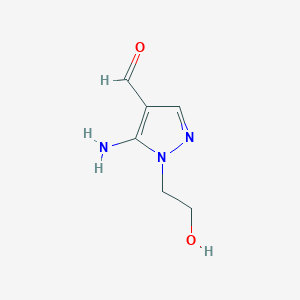

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a hydroxyethyl group at the 1-position and an aldehyde functional group at the 4-position. This compound is structurally related to pyrazole-based molecules studied for their antimicrobial, enzymatic inhibitory, and anticancer activities . Its aldehyde group enables reactivity in Schiff base formation, a property exploited in drug design and coordination chemistry .

Properties

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6-5(4-11)3-8-9(6)1-2-10/h3-4,10H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAPTYBADDVAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C=O)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole with an appropriate aldehyde source. One common method is the condensation reaction between 5-amino-1-(2-hydroxyethyl)-1H-pyrazole and formaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study examining the synthesis of various pyrazole derivatives, it was found that 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde showed promising activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Study: Antitubercular Activity

A specific derivative of the compound was evaluated for antitubercular activity using the microplate Alamar Blue assay. The results indicated that certain modifications of this compound could enhance its efficacy against Mycobacterium tuberculosis, suggesting a pathway for further drug development .

Agricultural Applications

2.1 Inhibitors of Pathogenic Protozoa

The compound has been explored as a potential inhibitor of CDPK1 (calcium-dependent protein kinase 1) from Toxoplasma gondii, a protozoan responsible for toxoplasmosis. In vitro tests showed that derivatives of this compound could effectively inhibit the growth of this pathogen, highlighting its potential use in agricultural biopesticides .

Synthesis and Chemical Reactions

3.1 Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have utilized microwave-assisted techniques to produce this compound efficiently. This method has been shown to significantly reduce reaction times and improve yields, making it a valuable approach for synthesizing this compound and its derivatives .

3.2 Chemoselective Reactions

The compound can also serve as a precursor in chemoselective reactions to form more complex structures. For instance, its reactivity with various electrophiles has been exploited to create novel pyrazole-based scaffolds with potential biological activity .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Antitubercular activity | Potential lead for tuberculosis treatment | |

| Agricultural Science | Inhibitors of Toxoplasma gondii | Effective growth inhibition observed |

| Synthesis | Microwave-assisted synthesis | Improved yield and reduced reaction time |

| Chemoselective reactions | Useful precursor for complex pyrazole structures |

Mechanism of Action

The mechanism of action of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

Functional Group Reactivity

- Aldehyde Group : Common to all compared compounds, the aldehyde enables Schiff base formation. For example, 1-phenyl-3-furan derivatives form antifungal chitosan conjugates , while the target compound’s hydroxyethyl group could stabilize such adducts via hydrogen bonding.

- Amino Group: The 5-amino substituent in the target compound is absent in most analogs (e.g., 5a–d). This group may enhance interactions with polar enzyme active sites, similar to acarbose’s hydroxyl motifs in α-amylase inhibition .

Solubility and Electronic Effects

- Hydroxyethyl vs. Aryl Substituents: The hydroxyethyl group likely increases hydrophilicity compared to aryl or heteroaryl groups (e.g., furan, thiophene), which could reduce membrane permeability but improve aqueous stability .

- Electronic Effects: Electron-donating groups (e.g., 4-methoxyphenyl in 5d) enhance antimicrobial activity, suggesting that the hydroxyethyl group’s electron-donating nature may similarly benefit the target compound .

Research Implications and Gaps

Key research directions include:

- Synthetic Modification : Introducing bulky groups while retaining the hydroxyethyl moiety to balance solubility and activity.

- Activity Profiling : Testing against α-amylase, DNA gyrase, and microbial strains to compare with existing analogs.

- Schiff Base Applications : Exploring its use in metal coordination or polymer chemistry, leveraging the aldehyde group .

Biological Activity

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both an amino group and a hydroxyethyl substituent on the pyrazole ring, which enhances its reactivity and interaction with biological targets. The general structure can be represented as follows:

This unique structure allows for various modifications, making it a versatile scaffold for drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazoles, including this compound, can effectively combat various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer potential. Various derivatives have demonstrated cytotoxic effects against cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. For instance, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against HeLa cells, suggesting promising antitumor activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 49.85 |

| DU 205 | 45.00 |

| A549 | 0.95 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, which are crucial in the inflammatory response . This suggests its potential use in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical pathways for cell proliferation and inflammation.

- Receptor Modulation : It may bind to various receptors, altering their function and influencing cellular responses.

Case Studies

- Antimicrobial Study : A recent investigation evaluated the efficacy of several pyrazole derivatives against multi-drug resistant bacterial strains. The study found that compounds similar to this compound showed enhanced activity compared to standard antibiotics .

- Anticancer Research : Another study focused on the synthesis of pyrazole derivatives targeting Aurora-A kinase, a key player in cancer cell division. The findings indicated that certain modifications to the pyrazole structure significantly increased cytotoxicity against cancer cells .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, NH₂OH·HCl, EtOH, reflux | 65–75 | |

| Vilsmeier-Haack | POCl₃, DMF, 0–5°C, then hydrolysis | 70–85 |

How can structural characterization of this compound be rigorously validated?

Answer:

Combine spectroscopic and crystallographic techniques:

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups.

- NMR : ¹H NMR should show aldehyde proton at δ 9.8–10.2 ppm and pyrazole ring protons between δ 6.5–8.0 ppm .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) to confirm stereochemistry .

What advanced applications does this compound have in heterocyclic chemistry?

Answer:

It serves as a versatile precursor for fused heterocycles:

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux to form bicyclic systems .

- Thieno[2,3-c]pyrazoles : Use Lawesson’s reagent to introduce sulfur atoms at the aldehyde position .

- NO-donor hybrids : Couple with diazeniumdiolate moieties for nitric oxide release studies, though low NO yields (~5–10%) may require optimizing electron-withdrawing substituents .

How can computational methods enhance understanding of its reactivity?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution at the aldehyde group using B3LYP/6-31G(d) basis sets. Predict regioselectivity in nucleophilic attacks .

- Molecular Docking : Screen for binding affinity with biological targets (e.g., cyclooxygenase-2) to guide anti-inflammatory drug design .

What experimental strategies resolve contradictions in biological activity data?

Answer:

If low bioactivity (e.g., NO release) is observed:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.

- Solubility Optimization : Test DMSO/PBS mixtures to improve dissolution in in vitro assays .

- Control Experiments : Compare with structurally similar compounds (e.g., 5-nitro analogs) to isolate electronic effects .

What are the challenges in purifying this compound, and how are they addressed?

Answer:

- Challenge : High polarity due to –OH and –CHO groups complicates crystallization.

- Solution : Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization. Alternatively, employ column chromatography (silica gel, 5% MeOH in CH₂Cl₂) .

How does the hydroxyethyl substituent influence spectroscopic properties?

Answer:

The –CH₂CH₂OH group:

- Introduces additional spin-spin splitting in ¹H NMR (e.g., –CH₂– protons as triplets at δ 3.5–4.0 ppm).

- Enhances hydrogen-bonding capacity, broadening FT-IR O–H stretches and lowering melting points compared to alkyl analogs .

What mechanistic insights exist for its nitrosation reactions?

Answer:

Treatment with NaNO₂ in acidic media (HCl, 0–5°C) selectively nitrosates the amino group to form 5-nitroso derivatives. Kinetic studies suggest a diazonium intermediate, requiring strict temperature control to avoid over-nitrosation .

Table 2: Key Physicochemical Properties

| Property | Value/Observation | Reference |

|---|---|---|

| Melting Point | 140–142°C (decomposes) | |

| Solubility | DMSO > EtOH > H₂O | |

| λmax (UV-Vis) | 280 nm (π→π* transition) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.